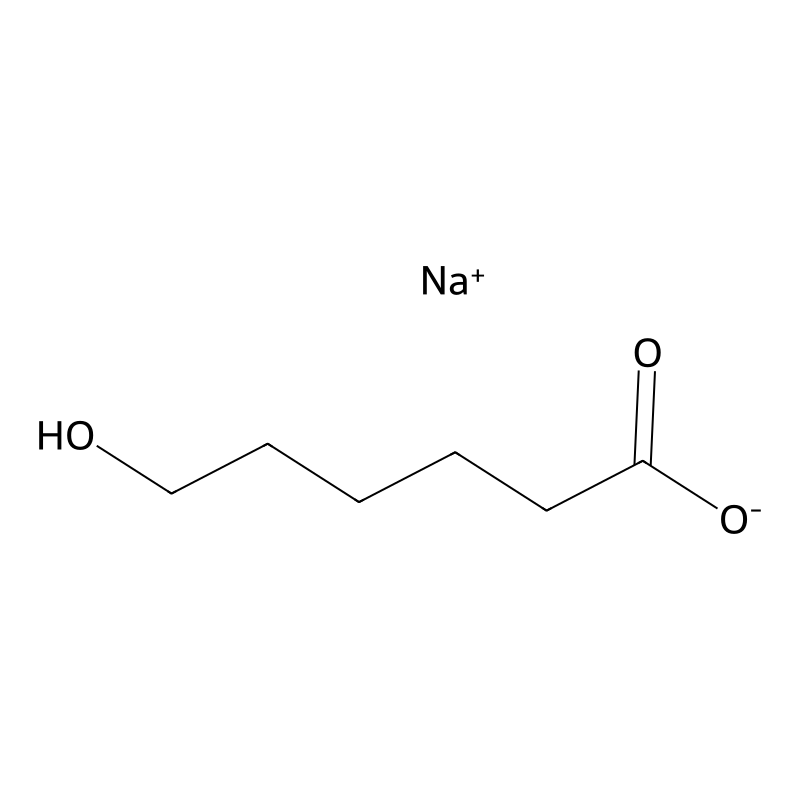

Sodium 6-hydroxyhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sustainable Synthetic Route for Biobased 6-Hydroxyhexanoic Acid

Scientific Field: Green Chemistry

Application Summary: This research focuses on a sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid, and ε-caprolactone by integrating bio- and chemical catalysis.

Methods of Application: The experiment involves the preparation of 5-Hydroxymethylfurfural (5-HMF) and the one-pot cascade microbial oxidation of 1,6-HD to AA through 6-HHA. The process involves the use of G.

Results: The research provides a sustainable method for the synthesis of 6-hydroxyhexanoic acid.

Production of Polyhydroxyalkanoates (PHAs)

Scientific Field: Polymer Science

Application Summary: PHAs are biodegradable and biocompatible polyesters that can potentially replace certain plastics derived from petroleum.

Methods of Application: Native and recombinant microorganisms have been generally used for making PHAs via fermentation processes.

Results: The production of PHAs provides a sustainable alternative to petroleum-based plastics.

Diversification of Polyhydroxyalkanoates (PHAs)

Application Summary: This research focuses on diversifying PHAs, which are polyesters synthesized by microorganisms or a chemical synthetic route with inherent chemical and physical properties comparable to conventional non-biodegradable polymers.

Methods of Application: The experiment involves the synthesis, processing, and recycle of PHAs, which involves processes that help to change until a circular and green economy.

Results: The research provides a sustainable method for the synthesis of PHAs.

Production, Recovery, and Applications of PHAs

Application Summary: This research focuses on the production, recovery, and applications of PHAs.

Methods of Application: The experiment involves the use of native and recombinant microorganisms for making PHAs via fermentation processes.

Expanding the Range of Polyhydroxyalkanoates (PHAs)

Scientific Field: Microbiology

Application Summary: This research focuses on expanding the range of PHAs synthesized by methanotrophic bacteria through the utilization of omega-hydroxyalkanoate co-substrates.

Results: The research provides a method for the synthesis of new PHAs.

Plastics Completely Synthesized by Bacteria

Scientific Field: Biotechnology

Application Summary: This research focuses on the production of PHAs, which are microbial storage polymers accumulated by many different groups of bacteria as an intracellular carbon and energy reserve.

Methods of Application: The experiment involves the use of many different groups of bacteria for the production of PHAs.

Sodium 6-hydroxyhexanoate is a sodium salt of 6-hydroxyhexanoic acid, a compound with the molecular formula and a molecular weight of approximately 154.14 g/mol. This compound is notable for its role in biochemical processes, particularly in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by various microorganisms. Sodium 6-hydroxyhexanoate serves as a monomer in the production of these biopolymers, contributing to their properties and applications in biodegradable materials .

- Oxidation: It can be oxidized to adipic acid using oxidizing agents such as potassium permanganate or nitric acid.

- Reduction: The compound can be reduced to 1,6-hexanediol, typically using hydrogen gas in the presence of a catalyst like palladium on carbon.

- Substitution: Nucleophilic substitution reactions can occur, with sodium hydride in dimethylformamide being a common reagent .

These reactions highlight the compound's versatility and potential for further chemical transformations.

Sodium 6-hydroxyhexanoate exhibits significant biological activity, particularly in microbial systems. It interacts with enzymes involved in the synthesis of polyhydroxyalkanoates, influencing cellular metabolism and gene expression. For instance, it is known to affect cell signaling pathways and enhance the robustness of non-PHA-producing microorganisms by facilitating the production of PHAs . Additionally, it plays a role in metabolic pathways that convert cyclohexanol to 6-hydroxyhexanoic acid through multi-enzyme cascade reactions, showcasing its importance in biochemical engineering .

The synthesis of sodium 6-hydroxyhexanoate can be achieved through several methods:

- Hydrolysis of ε-caprolactone: This method involves hydrolyzing ε-caprolactone with a base (e.g., sodium hydroxide) to produce 6-hydroxyhexanoic acid. The resulting acid is then neutralized with sodium hydroxide to form sodium 6-hydroxyhexanoate.

- Multi-enzyme cascade reactions: In industrial settings, this compound can be produced using engineered strains of Escherichia coli that co-express alcohol dehydrogenase and Baeyer-Villiger monooxygenase. This process converts cyclohexanol into 6-hydroxyhexanoic acid, which is subsequently neutralized .

These methods emphasize both traditional chemical synthesis and modern biotechnological approaches.

Sodium 6-hydroxyhexanoate has several important applications:

- Biopolymer production: As a monomer for polyhydroxyalkanoates, it contributes to the development of biodegradable plastics, providing an environmentally friendly alternative to conventional petroleum-based plastics.

- Biochemical research: It serves as a substrate in various enzymatic reactions and studies related to metabolic engineering and synthetic biology .

- Pharmaceuticals: Its derivatives may have potential uses in drug formulation and delivery systems due to their biocompatibility.

Research on sodium 6-hydroxyhexanoate has revealed its interactions with various biological systems. Notably, it influences enzyme activity within metabolic pathways that lead to the synthesis of polyhydroxyalkanoates. Studies indicate that its presence can enhance the efficiency of microbial processes aimed at producing these biopolymers. Additionally, investigations into its pharmacokinetics show that environmental factors like pH and temperature can affect its stability and efficacy during bio

Sodium 6-hydroxyhexanoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 6-hydroxyhexanoate | High | An ester form that may have different solubility properties. | |

| Hexanoic acid | Moderate | A saturated fatty acid without hydroxyl group; used in various industrial applications. | |

| Caproic acid | Moderate | A fatty acid known for its unpleasant odor; used in flavoring and perfumes. | |

| Sodium caprate | Moderate | A sodium salt of capric acid; used as an emulsifier. |

Sodium 6-hydroxyhexanoate is unique due to its hydroxyl group, which enhances its reactivity and makes it suitable for polymer synthesis compared to other similar compounds that lack this functional group .

Molecular Formula and Mass

Sodium 6-hydroxyhexanoate exhibits the molecular formula C₆H₁₁NaO₃, representing the sodium salt form of 6-hydroxyhexanoic acid [1]. The compound possesses a molecular weight of 154.14 g/mol, calculated from standard atomic weights [2]. This molecular weight represents an increase of approximately 22 g/mol compared to its parent acid (6-hydroxyhexanoic acid, C₆H₁₂O₃, 132.16 g/mol) due to the replacement of the acidic hydrogen with sodium [3]. The exact mass of the compound is 154.06059 Da, as determined through high-resolution mass spectrometry analysis [4].

The compound is officially registered under CAS number 5299-61-6 and European Community number 854-863-0 [1] [2]. The MDL number MFCD30531616 serves as an additional identifier in chemical databases [2]. The molecular formula indicates the presence of six carbon atoms, eleven hydrogen atoms, one sodium atom, and three oxygen atoms, reflecting the structural modification of the parent carboxylic acid through deprotonation and sodium coordination [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₁NaO₃ | [1] |

| Molecular Weight | 154.14 g/mol | Calculated |

| Exact Mass | 154.06059 Da | [4] |

| CAS Number | 5299-61-6 | [1] [2] |

| EC Number | 854-863-0 | [1] |

Structural Characteristics

Sodium 6-hydroxyhexanoate features a linear six-carbon aliphatic chain with distinct functional groups positioned at opposite termini [1] [5]. The molecule contains a hydroxyl group (-OH) located at the sixth carbon position (omega position) and a carboxylate group (-COO⁻Na⁺) at the first carbon position [5]. This structural arrangement classifies the compound as an omega-hydroxy fatty acid salt, belonging to the family of medium-chain fatty acid derivatives [5].

The compound adopts a conformation where the sodium cation coordinates with the carboxylate oxygen atoms, forming an ionic salt structure [1]. The presence of both the sodium counterion and the terminal hydroxyl group significantly enhances the compound's hydrophilic properties compared to the parent acid [5]. The structural formula can be represented as HO-(CH₂)₅-COO⁻Na⁺, emphasizing the linear chain connecting the two functional groups [6].

The compound's structure enables intramolecular hydrogen bonding between the terminal hydroxyl group and the carboxylate moiety, which influences its conformational preferences and reactivity patterns . The six-carbon chain length provides sufficient flexibility for various conformational arrangements while maintaining the spatial relationship between the functional groups [8].

Physical Properties

Solubility and Hydrophilicity

Sodium 6-hydroxyhexanoate demonstrates high solubility in aqueous solutions, a characteristic attributed to the combined presence of the sodium carboxylate group and the terminal hydroxyl functionality [5] [9]. The ionic nature of the sodium carboxylate contributes significantly to water solubility, while the hydroxyl group provides additional hydrogen bonding sites with water molecules [8]. This dual hydrophilic character results in enhanced aqueous solubility compared to neutral fatty acid esters of similar chain length [9].

The compound's amphiphilic nature, arising from the hydrophilic functional groups and the moderately hydrophobic hydrocarbon chain, influences its behavior in aqueous systems [5]. The relatively short six-carbon chain prevents the formation of micelles or other aggregated structures typically observed with longer-chain fatty acid salts [10]. The hydrophilic-lipophilic balance favors water solubility due to the predominance of polar functional groups [11].

Computational analysis indicates a LogP value of 0.37, suggesting moderate lipophilicity balanced by significant hydrophilic character [11]. The polar surface area of 60 Ų further confirms the compound's hydrophilic nature and propensity for aqueous solubility [11].

Melting and Boiling Points

The parent compound, 6-hydroxyhexanoic acid, exhibits a melting point range of 38-40°C and a boiling point of 113-116°C at atmospheric pressure [12] [6]. However, specific melting and boiling point data for the sodium salt form are not extensively documented in the literature, reflecting the common tendency of ionic salts to decompose before reaching distinct melting points [12].

Sodium carboxylate salts typically exhibit higher thermal stability compared to their parent acids, often decomposing through decarboxylation or other thermal degradation pathways rather than melting [13]. The thermal behavior of sodium 6-hydroxyhexanoate is expected to follow similar patterns observed in other sodium fatty acid salts, where decomposition occurs before a clear melting transition [14].

Storage recommendations specify maintaining the compound at -10°C to ensure stability and prevent degradation [2]. This low-temperature storage requirement suggests sensitivity to ambient conditions and potential for thermal decomposition at elevated temperatures [2].

Chemical Properties

Reactivity of Hydroxyl Group

The terminal hydroxyl group in sodium 6-hydroxyhexanoate exhibits typical primary alcohol reactivity patterns, enabling various chemical transformations [15]. The hydroxyl functionality can participate in nucleophilic substitution reactions, where it may be replaced by other functional groups such as halides or amines under appropriate reaction conditions [15]. The primary nature of the hydroxyl group enhances its reactivity compared to secondary or tertiary alcohols [15].

Oxidation reactions represent another significant reactivity pathway for the hydroxyl group . Common oxidizing agents such as potassium permanganate or chromium-based reagents can convert the primary hydroxyl group to the corresponding carboxylic acid, potentially forming a dicarboxylic acid structure . This oxidation pathway is relevant for synthetic applications and metabolic transformations .

The hydroxyl group can also engage in esterification reactions with carboxylic acids or acid derivatives, forming ester linkages . This reactivity is particularly important in polymer chemistry applications, where the hydroxyl functionality serves as a reactive site for chain extension or cross-linking reactions . The positioning of the hydroxyl group at the terminal carbon optimizes its accessibility for chemical reactions [8].

Reactivity of Carboxylate Group

The carboxylate functionality in sodium 6-hydroxyhexanoate exhibits characteristic behavior of ionic carboxylate salts [10]. The negative charge localized on the carboxylate oxygen atoms makes this group an effective nucleophile, capable of participating in various substitution reactions [10]. The ionic nature of the carboxylate enhances its reactivity compared to the neutral carboxylic acid form [10].

Salt formation reactions represent a fundamental aspect of carboxylate reactivity [10]. The sodium carboxylate can undergo metathesis reactions with other metal cations, forming different metal carboxylate salts depending on the specific cation introduced [16]. These exchange reactions are particularly relevant in coordination chemistry and materials science applications [16].

The carboxylate group can also participate in coordination chemistry, where the oxygen atoms serve as ligands for metal coordination complexes [10]. This coordination behavior is influenced by the electronic properties of the carboxylate group and the steric accessibility of the oxygen atoms [10]. The thermal reactivity of sodium carboxylates often involves decarboxylation reactions at elevated temperatures, as observed in studies of similar sodium fatty acid salts [16] [13].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of sodium 6-hydroxyhexanoate through analysis of both ¹H and ¹³C nuclei [17] [18]. In ¹H nuclear magnetic resonance spectra, the compound exhibits characteristic signal patterns corresponding to the methylene protons of the aliphatic chain and the hydroxymethyl group [17]. The carboxylate carbon appears as a distinct signal in ¹³C nuclear magnetic resonance spectra, typically resonating in the carbonyl region around 170-180 ppm [18].

The terminal hydroxyl proton generates a characteristic signal that may exchange with deuterium in deuterated solvents, confirming the presence of the hydroxyl functionality [17]. The methylene protons adjacent to the carboxylate group exhibit distinctive chemical shifts due to the deshielding effect of the electronegative carboxylate oxygen atoms [17]. Integration patterns in ¹H nuclear magnetic resonance spectra confirm the expected proton ratios for the molecular structure [17].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with each carbon position exhibiting characteristic chemical shifts based on its electronic environment [18]. The carbon atoms closer to the carboxylate group show greater deshielding compared to those in the middle of the aliphatic chain [18]. Two-dimensional nuclear magnetic resonance techniques can provide additional structural confirmation through correlation experiments [18].

Mass Spectrometry

Mass spectrometry analysis of sodium 6-hydroxyhexanoate typically employs electrospray ionization methods due to the ionic nature of the compound [19]. The molecular ion peak appears at m/z 154, corresponding to the intact sodium salt [19]. Fragmentation patterns in tandem mass spectrometry experiments reveal characteristic loss of water (18 Da) from the hydroxyl group and potential loss of carbon dioxide (44 Da) from the carboxylate functionality [19].

High-resolution mass spectrometry provides accurate mass measurements enabling elemental composition determination [19]. The exact mass of 154.06059 Da confirms the molecular formula C₆H₁₁NaO₃ [4]. Collision-induced dissociation experiments generate diagnostic fragment ions that can be used for structural confirmation and quantitative analysis [19].

Electrospray ionization mass spectrometry settings typically employ positive ion mode detection with optimized source parameters including appropriate drying gas flow, nebulizer pressure, and capillary voltage [19]. Multiple reaction monitoring methods can be developed for sensitive and selective detection of the compound in complex matrices [19].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic absorption bands that enable identification and structural confirmation of sodium 6-hydroxyhexanoate [20]. The hydroxyl group generates a broad absorption band typically appearing around 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration [20]. The presence of hydrogen bonding may broaden this band and shift its position compared to free hydroxyl groups [20].

The carboxylate functionality exhibits characteristic asymmetric and symmetric C-O stretching vibrations, typically appearing around 1550-1650 cm⁻¹ and 1300-1400 cm⁻¹, respectively [20]. These bands differ significantly from those observed in the parent carboxylic acid, reflecting the ionic nature of the carboxylate group [20]. The difference between asymmetric and symmetric carboxylate stretching frequencies provides information about the coordination mode of the carboxylate group [20].

Aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with antisymmetric and symmetric methylene stretches providing information about the hydrocarbon chain structure [20]. The fingerprint region below 1500 cm⁻¹ contains additional diagnostic bands corresponding to C-C stretching and various bending modes [20].

Stability and Reactivity

Sodium 6-hydroxyhexanoate demonstrates thermal stability under standard storage conditions when maintained at recommended temperatures [21] [22]. However, elevated temperatures can induce thermal decomposition through various pathways, including decarboxylation and esterification reactions [21] [22]. Studies of similar hydroxyl-containing carboxylic acids reveal that thermal decomposition typically begins around 140°C, with the formation of cyclic lactone products through intramolecular esterification [21] [22].

The compound exhibits stability in aqueous solutions under neutral to mildly alkaline conditions [14]. The ionic nature of the sodium carboxylate provides inherent stability against hydrolysis compared to ester linkages [14]. However, extreme pH conditions may affect the compound's stability and solubility characteristics [14].

Chemical stability studies indicate that the compound maintains its structural integrity under standard laboratory conditions when properly stored [13]. The presence of both hydroxyl and carboxylate functionalities provides multiple reactive sites that can participate in various chemical transformations under appropriate conditions [13]. Thermal gravimetric analysis of related sodium carboxylate compounds demonstrates that decomposition typically occurs through multiple stages, with initial loss of volatile components followed by decarboxylation at higher temperatures [13].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant